An In-Depth Technical Guide to Chloro(chloromethyl)dimethylsilane: Core Properties and Experimental Protocols
An In-Depth Technical Guide to Chloro(chloromethyl)dimethylsilane: Core Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloro(chloromethyl)dimethylsilane, a bifunctional organosilane, is a versatile reagent in organic and materials chemistry. Its unique structure, featuring both a reactive Si-Cl bond and a C-Cl bond, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications in various scientific fields.
Core Properties of Chloro(chloromethyl)dimethylsilane
The fundamental physical and chemical properties of chloro(chloromethyl)dimethylsilane are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₈Cl₂Si | [1][2] |
| Molecular Weight | 143.08 g/mol | [1][2] |
| CAS Number | 1719-57-9 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 114-116 °C at 752 mmHg | [1][2][3] |
| Density | 1.086 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.437 | [2] |
| Flash Point | 22 °C (71.6 °F) | [2] |
| SMILES | C--INVALID-LINK--(Cl)CCl | [2] |
| InChI Key | ITKVLPYNJQOCPW-UHFFFAOYSA-N | [2] |
Synthesis of Chloro(chloromethyl)dimethylsilane
A common laboratory-scale synthesis of chloro(chloromethyl)dimethylsilane involves the free-radical chlorination of chlorotrimethylsilane using sulfuryl chloride as the chlorinating agent and benzoyl peroxide as a radical initiator.[3]
Experimental Protocol: Chlorination of Chlorotrimethylsilane[3]
Materials:
-
Chlorotrimethylsilane (27.2 g, 0.25 mol)
-
Sulfuryl chloride (33.8 g, 0.25 mol)
-
Benzoyl peroxide (0.4 g, added in two portions)
-
500 mL two-necked flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Combine chlorotrimethylsilane and sulfuryl chloride in the two-necked flask equipped with a magnetic stirrer and reflux condenser.
-
Heat the reaction mixture to reflux.
-
Add the first portion of benzoyl peroxide (0.2 g) to the refluxing solution.
-
After 2 hours, add the second portion of benzoyl peroxide (0.2 g).
-
Continue heating at reflux for an additional 10 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by fractional distillation. Collect the fraction boiling at 114-116 °C. This yields chloro(chloromethyl)dimethylsilane (yield: 43%).[3]
Figure 1. Synthesis of Chloro(chloromethyl)dimethylsilane.
Key Reactions and Applications
Chloro(chloromethyl)dimethylsilane is a valuable intermediate for the synthesis of more complex organosilanes and functionalized materials.
Reaction with Grignard Reagents
The silicon-chlorine bond in chloro(chloromethyl)dimethylsilane readily reacts with Grignard reagents, allowing for the introduction of various organic moieties. This reaction is a cornerstone for creating a diverse range of tetraorganosilanes.[3]
Materials:
-
Chloro(chloromethyl)dimethylsilane (33.8 mL, 250 mmol)
-
Phenylmagnesium bromide (1.0 M in THF, 300 mL, 300 mmol)
-
Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (0.64 g, 2.5 mmol)
-
1,4-Dioxane (240 mL)
-
Anhydrous ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
1 L three-necked round-bottomed flask
-
Pressure-equalizing dropping funnel
-
Inert gas supply (Argon or Nitrogen)
-
Ice/water bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a flame-dried 1 L three-necked round-bottomed flask with a magnetic stirrer, a pressure-equalizing dropping funnel, an inert gas inlet, and an internal temperature probe.
-
Add dichloro(N,N,N',N'-tetramethylethylenediamine)zinc to the flask and purge the system with argon.
-
Add 1,4-dioxane (240 mL) to the flask.
-
Add chloro(chloromethyl)dimethylsilane (33.8 mL) to the dropping funnel and then add it to the flask at 23 °C.
-
Cool the mixture in an ice/water bath.
-
Transfer the phenylmagnesium bromide solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes while maintaining the temperature with the ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution (150 mL).
-
Transfer the mixture to a separatory funnel. The organic phase is separated, and the aqueous layer is extracted three times with ethyl acetate (50 mL each).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain (chloromethyl)dimethylphenylsilane (yield: 80-81%).[3]
Figure 2. Grignard Reaction Workflow.
Synthesis of Silyl-Substituted Heterocycles
Chloro(chloromethyl)dimethylsilane can be used to introduce a silyl group onto heterocyclic compounds, such as pyrrole. This modification can alter the electronic properties and solubility of the parent heterocycle.
Materials:
-
1-(Trimethylsilyl)-1H-pyrrole
-
Chloro(chloromethyl)dimethylsilane
-
Heating apparatus
-
Distillation apparatus
Procedure:
-
Combine 1-(trimethylsilyl)-1H-pyrrole and chloro(chloromethyl)dimethylsilane in a reaction flask.
-
Heat the reaction mixture. The reaction progress can be monitored by observing the release of chlorotrimethylsilane.
-
Continue heating until the evolution of chlorotrimethylsilane ceases.
-
Purify the product by distillation to obtain 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole (yield: 89%).[4]
Surface Modification
General Experimental Workflow for Surface Modification of Silica:
-
Activation of Silica Surface: The silica substrate is first cleaned and activated to ensure a high density of surface silanol (Si-OH) groups. This is typically achieved by washing with acid and/or plasma treatment, followed by drying at an elevated temperature.
-
Silanization Reaction: The activated silica is then reacted with chloro(chloromethyl)dimethylsilane in an anhydrous aprotic solvent (e.g., toluene). The reaction is often carried out under an inert atmosphere to prevent premature hydrolysis of the chlorosilane. A base, such as triethylamine, can be added to scavenge the HCl byproduct.
-
Washing and Curing: After the reaction, the modified silica is thoroughly washed with the solvent to remove any unreacted silane and byproducts. A final curing step at an elevated temperature is often employed to promote the formation of a stable siloxane layer.
Figure 3. General Workflow for Silica Surface Modification.
Use as a Protecting Group
The dimethyl(chloromethyl)silyl group can potentially be used as a protecting group for alcohols, forming a silyl ether. The reactivity of this group would be different from the more common trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups due to the presence of the chloromethyl moiety. However, detailed protocols for the specific use of chloro(chloromethyl)dimethylsilane as a protecting group are not well-documented in the searched literature. The general principle involves the reaction of the alcohol with the chlorosilane in the presence of a base.[5][6]
Safety Information
Chloro(chloromethyl)dimethylsilane is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.
Conclusion
Chloro(chloromethyl)dimethylsilane is a valuable and reactive building block in synthetic chemistry. Its dual reactivity allows for a wide range of transformations, making it a key intermediate in the synthesis of functionalized organosilanes, modified materials, and potentially in the development of new chemical entities for various applications. The experimental protocols provided in this guide offer a starting point for researchers to utilize this versatile reagent in their work. Further research into its applications, particularly in surface science and as a specialized protecting group, is warranted.
References
- 1. 17.8 Protection of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Page loading... [wap.guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
